3-Chloro-5-(trifluoromethoxy)benzonitrile
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Overview
Description
3-Chloro-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sandmeyer reaction, where 3-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide to introduce the nitrile group . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-(trifluoromethoxy)benzonitrile may involve large-scale Sandmeyer reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(trifluoromethyl)benzonitrile: Similar but with the chlorine and trifluoromethyl groups in different positions.
Uniqueness
3-Chloro-5-(trifluoromethoxy)benzonitrile is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various research applications.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIPYHUMXOYSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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